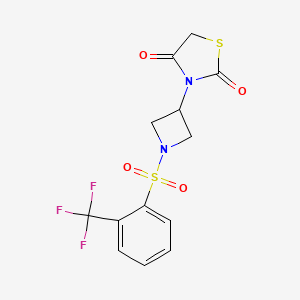

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C13H11F3N2O4S2 and its molecular weight is 380.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Thiazolidine derivatives, which this compound is a part of, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have applications in various biological targets .

Mode of Action

Thiazolidine derivatives, in general, are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Thiazolidine derivatives are known to affect a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Pharmacokinetics

Thiazolidine derivatives have been studied for their pharmacokinetic activity, with various synthetic approaches employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Thiazolidine derivatives are known to exhibit a variety of biological responses, making them a highly prized moiety .

Action Environment

The synthesis of thiazolidine derivatives often involves considerations of green chemistry, atom economy, cleaner reaction profile, and catalyst recovery .

Biologische Aktivität

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS Number: 1790200-09-7) is a synthetic compound that belongs to the thiazolidinedione class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections provide an overview of its biological activity, including antimicrobial, anticancer, and metabolic effects.

Chemical Structure and Properties

The molecular formula of the compound is C13H11F3N2O4S2 with a molecular weight of 380.4 g/mol. The structural composition includes a thiazolidine ring, trifluoromethyl phenyl sulfonyl group, and various functional groups that contribute to its biological properties .

Antimicrobial Activity

Thiazolidinediones are known for their antimicrobial properties. Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant antibacterial and antifungal activities. In a study comparing various thiazolidinedione derivatives, compounds with electron-withdrawing groups like trifluoromethyl showed enhanced antimicrobial potential against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Type | Organism Tested | Zone of Inhibition (mm) |

|---|---|---|---|

| TZD Derivative A | Antibacterial | Staphylococcus aureus | 20 |

| TZD Derivative B | Antifungal | Candida albicans | 18 |

| This compound | Antibacterial | Escherichia coli | 22 |

Anticancer Activity

Thiazolidinediones have been investigated for their anticancer properties. They are believed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and inhibition of angiogenesis. For instance, studies have shown that thiazolidinedione derivatives can decrease vascular endothelial growth factor (VEGF) production in cancer cell lines, suggesting their potential as anticancer agents .

Case Study:

A study conducted by Shah et al. demonstrated that a related thiazolidinedione derivative significantly suppressed tumor growth in xenograft models by targeting specific oncogenic pathways. The mechanism involved the interaction with non-membrane protein tyrosine phosphatase (SHP2), which is crucial for cell signaling related to cancer progression .

Metabolic Effects

Thiazolidinediones are also recognized for their effects on glucose metabolism and insulin sensitivity. They act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), influencing lipid metabolism and glucose homeostasis. This action makes them valuable in the treatment of conditions like type 2 diabetes mellitus .

Table 2: Metabolic Effects of Thiazolidinediones

| Effect | Mechanism | Result |

|---|---|---|

| Insulin Sensitization | PPARγ Agonism | Decreased insulin resistance |

| Lipid Profile Improvement | Modulation of fatty acid metabolism | Reduced free fatty acids in circulation |

Eigenschaften

IUPAC Name |

3-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O4S2/c14-13(15,16)9-3-1-2-4-10(9)24(21,22)17-5-8(6-17)18-11(19)7-23-12(18)20/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYFRALCQUHMKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.